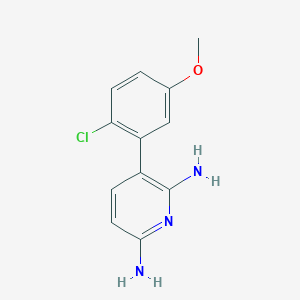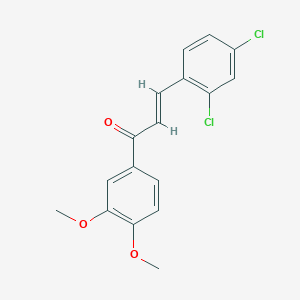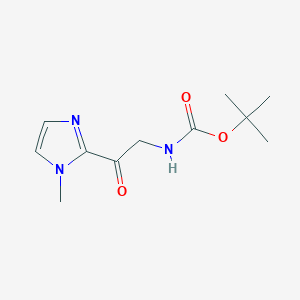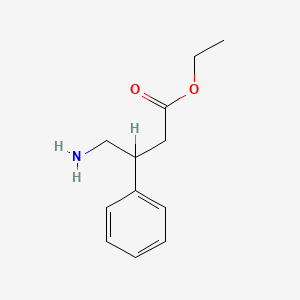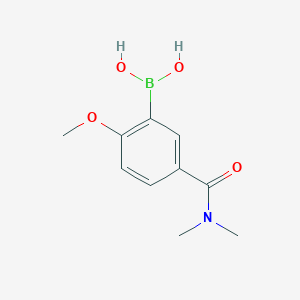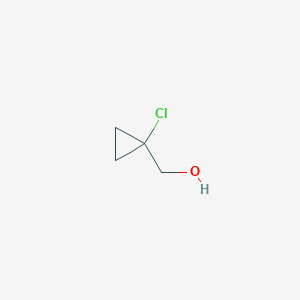
(1-Chlorocyclopropyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Chlorocyclopropyl)methanol is a chemical compound with the CAS Number: 154985-94-1 and a molecular weight of 106.55 . It has a linear formula of C4H7ClO . It is typically a colorless to yellow liquid .
Molecular Structure Analysis
The molecular structure of (1-Chlorocyclopropyl)methanol is represented by the linear formula C4H7ClO . Unfortunately, the specific structural details or a visual representation of the molecule were not found in the retrieved sources.Physical And Chemical Properties Analysis
(1-Chlorocyclopropyl)methanol is a colorless to yellow liquid . Its molecular weight is 106.55 . Unfortunately, additional physical and chemical properties were not found in the retrieved sources.Scientific Research Applications
Pharmaceutical Synthesis
(1-Chlorocyclopropyl)methanol: is utilized in the synthesis of various pharmaceutical compounds. Its presence in chloro-containing molecules is significant due to the role chlorine plays in medicinal chemistry . Chlorinated compounds are often used as diverse biological agents and drugs, inspiring the discovery and development of potent drugs against life-threatening diseases .
Organic Synthesis
In organic chemistry, (1-Chlorocyclopropyl)methanol serves as a building block for complex organic synthesis. It’s involved in hydrogen-borrowing catalysis and methylation processes, contributing to the creation of higher-order alcohols and other valuable organic compounds .
Material Science
This compound is also relevant in material science, particularly in the synthesis of mesoporous materials. For instance, it can be used in the preparation of nanoparticles that facilitate electrooxidation processes, which are crucial in energy storage and conversion technologies .
Chemical Research
(1-Chlorocyclopropyl)methanol: is a key intermediate in the synthesis of agrochemicals like prothioconazole, an agricultural fungicide. Its role in creating intermediates for fungicides highlights its importance in enhancing crop protection and food security .
Biochemistry
In biochemistry, (1-Chlorocyclopropyl)methanol could potentially be involved in the study of methanotrophs—organisms that metabolize methane. These studies are crucial for understanding the carbon cycle and developing methods to mitigate greenhouse gas emissions .
Analytical Chemistry
Lastly, (1-Chlorocyclopropyl)methanol may be used as a standard or reagent in analytical chemistry to calibrate instruments or develop new analytical methods. This application is essential for ensuring the accuracy and reliability of chemical analysis across various industries .
Future Directions
properties
IUPAC Name |
(1-chlorocyclopropyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO/c5-4(3-6)1-2-4/h6H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNYFNEFRNAQBAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CO)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701309464 |
Source


|
| Record name | 1-Chlorocyclopropanemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701309464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Chlorocyclopropyl)methanol | |
CAS RN |
154985-94-1 |
Source


|
| Record name | 1-Chlorocyclopropanemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154985-94-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chlorocyclopropanemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701309464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Succinimidyl-4-[2-(tert-butoxycarbonyl)hydrazino]acetate](/img/structure/B6326926.png)

